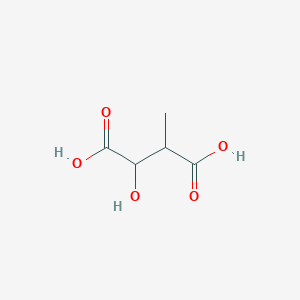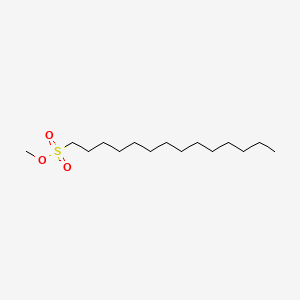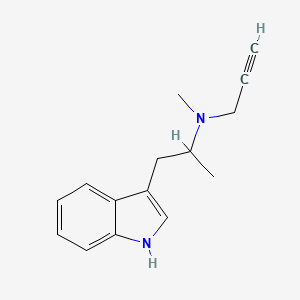
全氟庚烷
描述
Perfluoroheptane, also known as hexadecafluoroheptane, is a perfluorocarbon with the chemical formula C7F16. It is a clear, colorless liquid that is both hydrophobic (water-insoluble) and oleophobic (oil-insoluble). This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. Perfluoroheptane is used in various industrial applications, including as a solvent and in the deacidification of paper .
科学研究应用
Perfluoroheptane has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes due to its inert nature.
Biology: Employed in biological studies for its ability to dissolve gases, making it useful in oxygen transport and respiratory studies.
Medicine: Investigated for its potential use in medical imaging and as a component in artificial blood substitutes.
Industry: Utilized in the deacidification of paper, as a heat transfer fluid, and in the electronics industry for its dielectric properties
作用机制
Target of Action
Perfluoroheptane (C7F16), usually referring to the straight chain molecule called n-perfluoroheptane, is a perfluorocarbon . It is hydrophobic (water-insoluble) and oleophobic (oil-insoluble) .
Mode of Action
It is known that perfluorinated compounds (pfcs), a class of compounds to which perfluoroheptane belongs, can induce a wide range of adverse health effects, including hepatotoxicity, developmental toxicity, and immunotoxicity . In rodents, some PFCs have shown hepatic accumulation where they cause hepatomegaly and steatosis .
Biochemical Pathways
Some pfcs are known to affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .
Pharmacokinetics
Pfcs are known for their persistence in the environment due to their resistance to biological degradation . They can bioaccumulate and undergo biomagnification .
Result of Action
Some pfcs have been associated with hepatomegaly and steatosis in rodents . These effects are likely due to the disruption of normal lipid metabolism .
Action Environment
Perfluoroheptane, like other PFCs, is highly resistant to degradation and can persist in various environments . It can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . Environmental factors such as the presence of other chemicals and the physical properties of the environment may influence the action, efficacy, and stability of Perfluoroheptane.
生化分析
Biochemical Properties
Perfluoroheptane plays a significant role in biochemical reactions due to its unique properties. It is hydrophobic and oleophobic, meaning it does not mix with water or oils . This characteristic makes it an excellent medium for carrying powdered magnesium oxide in the deacidification of paper . In biochemical reactions, perfluoroheptane interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions are primarily due to the compound’s ability to disrupt lipid bilayers and alter membrane fluidity.
Cellular Effects
Perfluoroheptane has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that perfluoroheptane can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and activation of the unfolded protein response (UPR) pathway . This can result in changes in gene expression, particularly those related to inflammation and stress responses. Additionally, perfluoroheptane has been found to affect lipid metabolism, leading to the accumulation of lipids within cells .
Molecular Mechanism
The molecular mechanism of perfluoroheptane involves its interactions with biomolecules at the molecular level. Perfluoroheptane exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, it has been shown to inhibit the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered lipid metabolism. Additionally, perfluoroheptane can activate the UPR pathway by inducing endoplasmic reticulum (ER) stress, leading to changes in gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluoroheptane change over time. The compound is known for its stability and resistance to degradation, which allows it to persist in the environment and within biological systems . Long-term exposure to perfluoroheptane has been associated with chronic oxidative stress and inflammation in cells . In vitro and in vivo studies have shown that prolonged exposure can lead to significant changes in cellular function, including altered gene expression and metabolic dysregulation .
Dosage Effects in Animal Models
The effects of perfluoroheptane vary with different dosages in animal models. At low doses, perfluoroheptane may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including liver damage, immune system impairment, and reproductive toxicity . Threshold effects have been observed, where certain dosages result in significant adverse effects, while lower dosages do not . These findings highlight the importance of understanding the dosage-dependent effects of perfluoroheptane in biological systems.
Metabolic Pathways
Perfluoroheptane is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, affecting the synthesis and breakdown of fatty acids . Additionally, perfluoroheptane has been shown to influence the expression of genes involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . These interactions can result in the accumulation of lipids within cells and the development of metabolic disorders.
Transport and Distribution
Within cells and tissues, perfluoroheptane is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its movement across cell membranes . Perfluoroheptane’s hydrophobic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to localized effects on cellular function and metabolism.
Subcellular Localization
Perfluoroheptane’s subcellular localization is influenced by its hydrophobic properties. It tends to localize within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets . This localization can affect its activity and function, as it interacts with enzymes and proteins within these compartments. Additionally, perfluoroheptane may undergo post-translational modifications that direct it to specific organelles, further influencing its subcellular distribution and effects .
准备方法
Synthetic Routes and Reaction Conditions: Perfluoroheptane can be synthesized through the fluorination of heptane using elemental fluorine or other fluorinating agents. The reaction typically requires controlled conditions to ensure complete fluorination and to avoid side reactions. The process involves the replacement of hydrogen atoms in heptane with fluorine atoms, resulting in the formation of perfluoroheptane.
Industrial Production Methods: In industrial settings, perfluoroheptane is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operation. The production process includes steps such as purification and distillation to obtain high-purity perfluoroheptane .
化学反应分析
Types of Reactions: Perfluoroheptane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo certain types of reactions under specific conditions:
Oxidation: Perfluoroheptane can be oxidized using strong oxidizing agents, although this reaction is not common due to the stability of the compound.
Reduction: Reduction reactions are rare for perfluoroheptane because of the difficulty in breaking the carbon-fluorine bonds.
Substitution: Substitution reactions can occur, but they require harsh conditions and strong reagents to replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Powerful reducing agents like lithium aluminum hydride, though these reactions are not typical.
Substitution: Strong nucleophiles or electrophiles under high temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. due to the stability of perfluoroheptane, significant transformations are uncommon .
相似化合物的比较
Perfluorohexane (C6F14): Similar in structure but with one less carbon atom. It shares many properties with perfluoroheptane but has a lower boiling point.
Perfluorooctane (C8F18): Contains one more carbon atom and has a higher boiling point. It is also used in similar applications but may have different physical properties due to its longer carbon chain.
Perfluorodecalin (C10F18): A bicyclic perfluorocarbon with different structural properties but similar chemical stability and inertness.
Uniqueness of Perfluoroheptane: Perfluoroheptane’s unique combination of thermal stability, chemical inertness, and ability to dissolve gases makes it particularly valuable in specialized applications such as medical research and industrial processes. Its specific balance of properties differentiates it from other perfluorocarbons, making it suitable for certain niche applications .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoroheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUZHRODIJCVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052019 | |
| Record name | Perfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Perfluoroheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
76.4 [mmHg] | |
| Record name | Perfluoroheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8637 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
335-57-9 | |
| Record name | Perfluoroheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERFLUOROHEPTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoroheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23ZVD1P1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Perfluoroheptane has the molecular formula C7F16 and a molecular weight of 388.04 g/mol.
A: Yes, researchers have used various spectroscopic techniques to study perfluoroheptane. For example, ultraviolet absorption bands of perfluoroheptane have been measured and compared to those of n-heptane, revealing smaller solvent shifts for perfluoroheptane relative to the gas phase. [] Additionally, researchers have investigated the sound velocity and attenuation of perfluoroheptane using photoacoustic methods over a frequency range of 100-1000 MHz. []
A: Perfluoroheptane exhibits high thermal and chemical stability, exceeding that of hydrocarbons. [] This stability stems from the strength of the carbon-fluorine bond.
ANone: Due to its inert nature and stability, perfluoroheptane is employed in various applications, including:
- Drug delivery: It serves as a component in emulsions for aerosol drug delivery, particularly to the lungs, due to its relatively high vapor pressure and ability to enhance drug solubility. []
- Ophthalmology: Perfluoroheptane is used in retinal surgery to unfold the retina due to its suitable boiling point and low viscosity. []
- Cooling systems: Its dielectric properties and thermal stability make it suitable for use in specialized cooling systems, such as those employed in the Tokamak Fusion Test Reactor (TFTR) at the Princeton Plasma Physics Laboratory. []
A: Yes, perfluoroheptane can be loaded into the interior cavity of hollow gold nanoshells (HGNs). [] This is achieved by utilizing a mixture of tetradecanol and perfluoroheptane, allowing the tetradecanol to solidify and trap the perfluoroheptane within the nanoshells.
ANone: Incorporating perfluoroheptane into HGNs offers several advantages:
- Reduced nanobubble threshold flux: The presence of perfluoroheptane lowers the energy threshold for nanobubble formation and liposome rupture when the HGNs absorb near-infrared light. This is attributed to the lower spinodal temperature and heat capacity of perfluoroheptane compared to water. []
- Controlled drug release: Perfluoroheptane-loaded HGNs can be linked to liposomes containing therapeutic agents. Upon laser irradiation, the vaporization of perfluoroheptane triggers nanobubble formation, leading to controlled drug release from the liposomes. []
ANone: Yes, perfluoroheptane has been extensively studied in binary liquid mixtures to understand its phase behavior.
A: Perfluoroheptane exhibits unusual surface tension behavior in binary mixtures with certain hydrocarbons. Unlike usual mixtures where the more volatile component has lower surface tension, perfluoroheptane, despite being less volatile, can have a lower surface tension than the hydrocarbon component. [] This behavior leads to unique horizontal inflections in surface tension versus composition curves.
ANone: Some examples include:
- Perfluoroheptane and iso-octane: This mixture exhibits a liquid-liquid coexistence curve with a critical point, typical of partially miscible liquids. The critical opalescence of this mixture has been investigated using light and small-angle X-ray scattering. [] Additionally, the heat capacity of this mixture near its upper critical consolute point was measured using an adiabatic calorimeter. []
- Perfluoroheptane and carbon tetrachloride: This mixture also exhibits a liquid-liquid coexistence curve and has been used to study critical phenomena in binary fluids. Researchers measured the refractive index as a function of temperature to determine the coexistence curve and critical exponent. []
A: While perfluoroheptane itself might have limited environmental persistence, it can be a precursor to more persistent perfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA). []
A: Studies have shown that 8:2 fluorotelomer alcohol (8:2 FTOH), which can degrade to perfluoroheptane, undergoes biotransformation in soil under various redox conditions. [, ]
- Nitrate-reducing conditions: 8:2 FTOH biotransforms relatively quickly, producing 7:2 secondary fluorotelomer alcohol (7:2 sFTOH), PFOA, and novel compounds like 1H-perfluoroheptane and 3-F-7:3 acid. []
- Sulfate- and iron-reducing conditions: Biotransformation is much slower, with a significant portion of 8:2 FTOH remaining after extended periods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


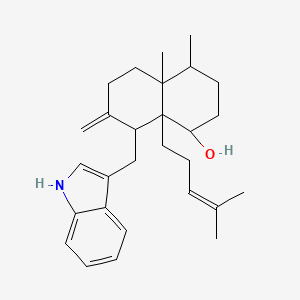
![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)
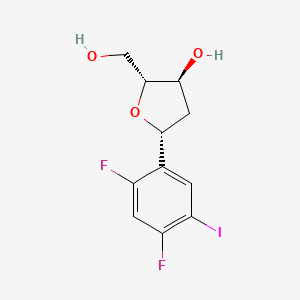
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)
![[(4-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid](/img/structure/B1218509.png)
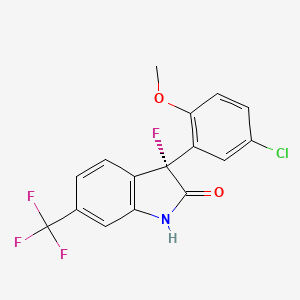
![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)
![(2E)-2-[(3-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B1218512.png)

